2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride
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Overview
Description
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is a fluorinated phenol derivative that contains a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the fluorine atom can result in various substituted phenol derivatives .
Scientific Research Applications
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring can also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride: This compound is similar in structure but lacks the phenol group.
2-Fluoro-4-hydroxybenzonitrile: This compound contains a nitrile group instead of a piperidine ring.
4-Piperidin-4-ylmethyl-phenol hydrochloride: This compound has a methyl group attached to the piperidine ring instead of a fluorine atom
Uniqueness
2-Fluoro-4-(piperidin-4-yl)phenol hydrochloride is unique due to the presence of both a fluorine atom and a piperidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the piperidine ring provides structural stability and potential bioactivity .
Properties
IUPAC Name |
2-fluoro-4-piperidin-4-ylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8;/h1-2,7-8,13-14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIFGKPMCSEILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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